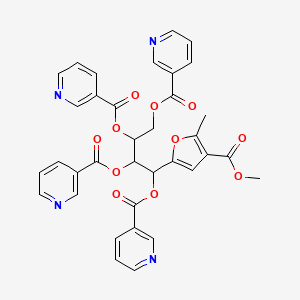

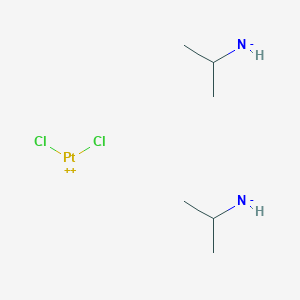

![molecular formula C11H7Br2O5- B12294651 (E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)

(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4-[(3,5-ジブロモ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエートは、ジブロモヒドロキシフェニル基とオキソブテノエート部分を含む独特の構造が特徴の有機化合物です。

製造方法

合成ルートと反応条件

(E)-4-[(3,5-ジブロモ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエートの合成は、通常、3,5-ジブロモ-2-ヒドロキシベンズアルデヒドとエチルアセトアセテートを、ナトリウムエトキシドなどの塩基の存在下で反応させることから始まります。この反応は、次にエステル化が行われ、目的の生成物が得られる、クネーフェナーゲル縮合を経由して進行します。反応条件は一般的に、数時間、エタノール中で反応物を還流させることを含みます。

工業的製造方法

工業規模では、(E)-4-[(3,5-ジブロモ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエートの製造には、効率と収率を向上させるために連続フロープロセスが採用される場合があります。自動化された反応器の使用と、温度、圧力、反応物濃度などの反応パラメータの精密な制御により、製造プロセスを最適化できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate typically involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反応の分析

反応の種類

(E)-4-[(3,5-ジブロモ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエートは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、対応するキノンを形成するために酸化することができます。

還元: 還元反応は、オキソ基をヒドロキシル基に変換することができます。

置換: ジブロモ基は、アミンやチオールなどの他の求核剤で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムが、通常、還元剤として使用されます。

置換: 求核置換反応は、通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在を必要とします。

生成される主な生成物

酸化: キノンの生成。

還元: ヒドロキシ誘導体の生成。

置換: 置換されたフェニル誘導体の生成。

科学研究における用途

(E)-4-[(3,5-ジブロモ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエートは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における前駆体として使用されます。

生物学: 酵素阻害剤としての可能性について調査されています。

医学: 抗炎症作用と抗がん作用について研究されています。

産業: 特定の電子特性または光学特性を持つ新しい材料の開発に使用されます。

科学的研究の応用

(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用機序

(E)-4-[(3,5-ジブロモ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエートの作用機序は、特定の分子標的との相互作用を含みます。例えば、生物系では、活性部位に結合することで特定の酵素を阻害し、その活性を阻害する可能性があります。その作用に関与する経路には、酸化ストレスのモジュレーションと細胞増殖の阻害が含まれます。

類似化合物との比較

類似化合物

- (E)-4-[(3,5-ジクロロ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエート

- (E)-4-[(3,5-ジフルオロ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエート

- (E)-4-[(3,5-ジヨード-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエート

独自性

(E)-4-[(3,5-ジブロモ-2-ヒドロキシフェニル)メトキシ]-4-オキソブト-2-エノエートは、ブロム原子の存在により、クロロ、フルオロ、ヨード類似体と比較して反応性と生物学的活性を著しく変化させる可能性があります。ブロム原子は、化合物のハロゲン結合に関与する能力を高める可能性があり、これは生物学的標的との相互作用において重要な役割を果たす可能性があります。

特性

分子式 |

C11H7Br2O5- |

|---|---|

分子量 |

378.98 g/mol |

IUPAC名 |

(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate |

InChI |

InChI=1S/C11H8Br2O5/c12-7-3-6(11(17)8(13)4-7)5-18-10(16)2-1-9(14)15/h1-4,17H,5H2,(H,14,15)/p-1/b2-1+ |

InChIキー |

SGTOKVHOVUZTIK-OWOJBTEDSA-M |

異性体SMILES |

C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)[O-])O)Br)Br |

正規SMILES |

C1=C(C=C(C(=C1COC(=O)C=CC(=O)[O-])O)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

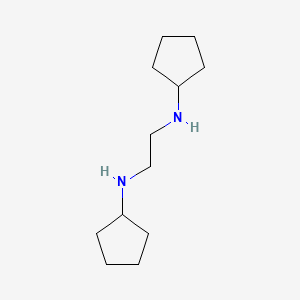

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)

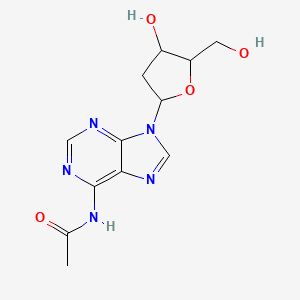

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)

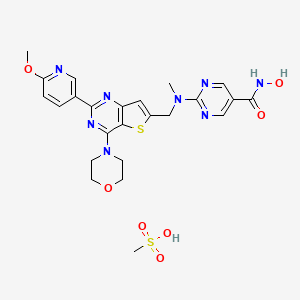

![1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)

![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)

![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)

![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)